

# (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate molecular weight

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## Compound of Interest

Compound Name: (R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate

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An In-Depth Technical Guide to **(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate**: Synthesis, Characterization, and Application

## Abstract

**(R)-tert-Butyl (1-hydroxybut-3-en-2-yl)carbamate** (CAS: 89985-86-4) is a chiral synthetic building block of significant value to researchers in medicinal chemistry and organic synthesis. Its unique trifunctional nature—comprising a stereodefined secondary amine protected by the robust tert-butyloxycarbonyl (Boc) group, a primary alcohol, and a reactive terminal alkene—renders it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust and scientifically-grounded synthetic strategy, details expected analytical characterization, and explores its reactivity and applications, with a focus on enabling drug discovery and development professionals to leverage its full potential.

## Introduction and Molecular Overview

At its core, **(R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate** is a protected amino alcohol. The Boc group provides stability to the amine across a wide range of reaction conditions, yet it can be removed cleanly under acidic treatment, revealing the primary amine for further functionalization.<sup>[1][2]</sup> The (R)-stereochemistry at the C2 position is crucial, offering a chiral scaffold for the stereoselective synthesis of target molecules. Its structural analogues have been identified as key intermediates in the total synthesis of bioactive natural products, such as

the potent cytotoxic agent Jaspine B (Pachastrissamine), highlighting the strategic importance of this molecular framework.[\[3\]](#)

This guide is structured to provide both theoretical grounding and practical insights, explaining the causal relationships behind experimental choices to empower researchers in their synthetic endeavors.

## Physicochemical and Structural Data

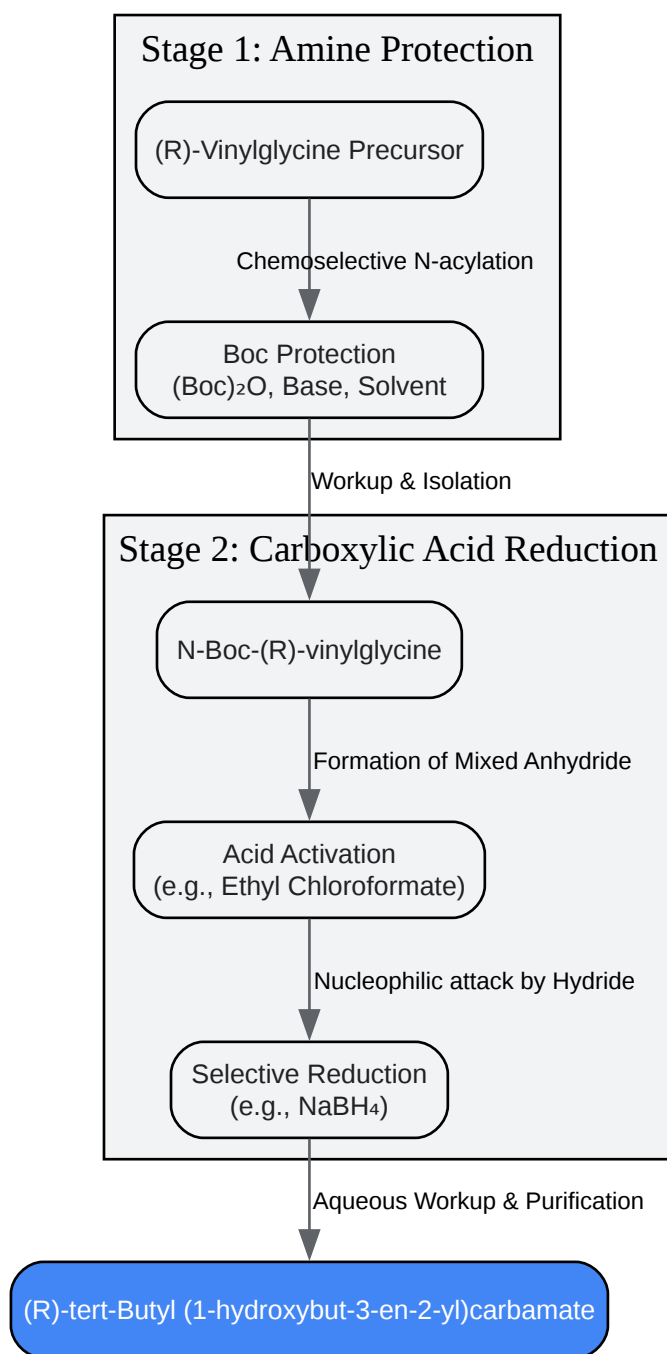
The fundamental properties of **(R)-tert-butyl (1-hydroxybut-3-en-2-yl)carbamate** are summarized below. This data is essential for accurate experimental planning, including reaction stoichiometry and analytical characterization.

Property	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>17</sub> NO <sub>3</sub>	<a href="#">[4]</a>
Molecular Weight	187.24 g/mol	
CAS Number	89985-86-4	<a href="#">[4]</a>
Appearance	White to off-white solid (predicted)	General Observation
Canonical SMILES	<chem>CC(C)(C)OC(=O)NC=C</chem>	<a href="#">[4]</a>
InChIKey	HYVYNSIWYIWTCK-SSDOTTSWSA-N	<a href="#">[4]</a>
pKa (Predicted)	11.60 ± 0.46	<a href="#">[4]</a>

## Synthetic Strategy and Experimental Protocol

While a single, direct published synthesis is not readily available, a robust and high-yielding synthetic route can be logically constructed from the corresponding α-amino acid, (R)-vinylglycine. This strategy involves two key stages: Boc-protection of the amine and subsequent chemoselective reduction of the carboxylic acid. This approach is well-documented for analogous substrates and ensures high retention of stereochemical integrity.[\[3\]](#)[\[5\]](#)

## Logical Synthesis Workflow



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